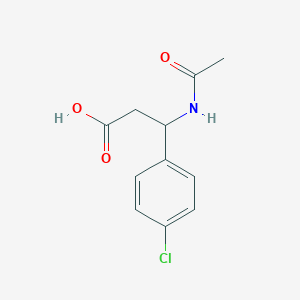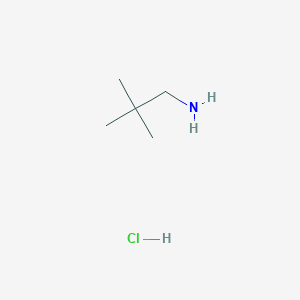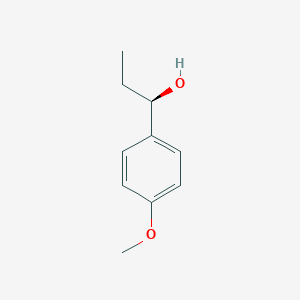![molecular formula C13H20N6O B174994 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol CAS No. 158982-16-2](/img/structure/B174994.png)
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol, also known as MPEP, is a compound that has been extensively studied in scientific research. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed in the central nervous system. We will also explore future directions for MPEP research.
作用機序
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking the activity of mGluR5, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol reduces the excitability of neurons and inhibits the release of glutamate, the primary excitatory neurotransmitter in the brain.
生化学的および生理学的効果
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and oxidative stress markers in the brain, suggesting that it may have neuroprotective properties. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.
実験室実験の利点と制限
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific targeting of this receptor. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol research. One area of interest is the development of more selective and potent mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol for neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective and cognitive-enhancing effects of 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
合成法
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol can be synthesized using a multi-step process. The first step involves the protection of the amino group of 2-aminoethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (tert-butyldimethylsilyl)oxyethylamine. The second step involves the reaction of (tert-butyldimethylsilyl)oxyethylamine with 9-methylguanine to produce 2-[[9-methyl-6-(tert-butyldimethylsilyloxy)purin-2-yl]amino]ethanol. The final step involves the deprotection of the tert-butyldimethylsilyl group using tetra-n-butylammonium fluoride (TBAF) to yield 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol.
科学的研究の応用
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has been extensively studied in scientific research, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for a variety of neurological and psychiatric disorders, including Parkinson's disease, epilepsy, anxiety, depression, and addiction. 2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol has also been shown to improve cognitive function and memory in animal models.
特性
CAS番号 |
158982-16-2 |
|---|---|
製品名 |
2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
分子式 |
C13H20N6O |
分子量 |
276.34 g/mol |
IUPAC名 |
2-[[9-methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C13H20N6O/c1-9(2)4-5-14-11-10-12(19(3)8-16-10)18-13(17-11)15-6-7-20/h4,8,20H,5-7H2,1-3H3,(H2,14,15,17,18) |
InChIキー |
JABAKGBVYOEODD-UHFFFAOYSA-N |
SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
正規SMILES |
CC(=CCNC1=C2C(=NC(=N1)NCCO)N(C=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



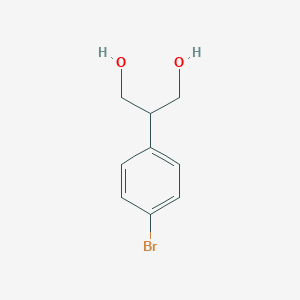
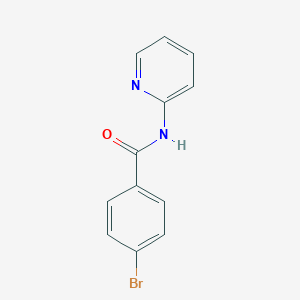
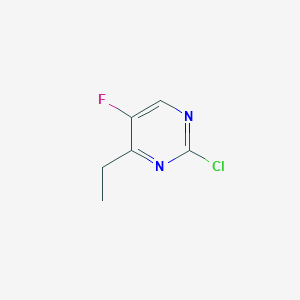
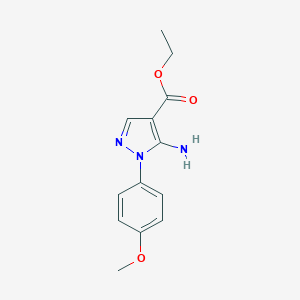
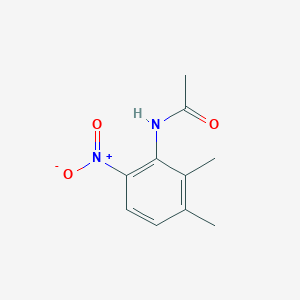
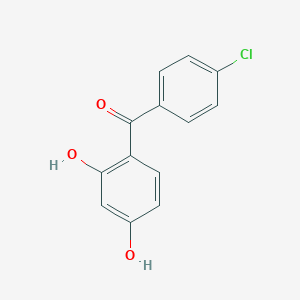
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)
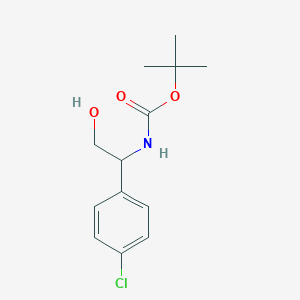
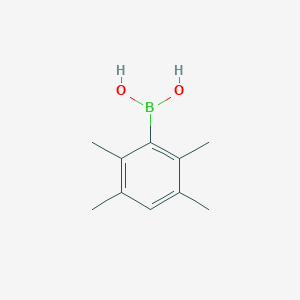
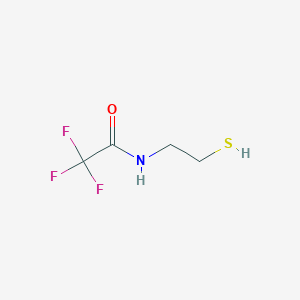
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)
